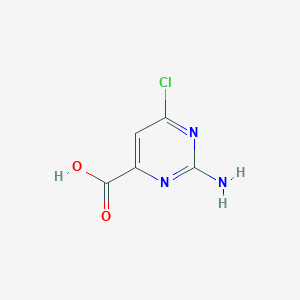

2-Amino-6-chloropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-6-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDOONGJQRERAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206249-51-5 | |

| Record name | 2-amino-6-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Continuous Synthesis of 2-Chloropyrimidine-4-carboxylic Acid

- The methylation of 2,4-dichloropyrimidine is performed under low temperatures in a coil reactor, followed by continuous oxidation of the methylated intermediate using a combination of transition metal catalysts and oxygen as the oxidant.

- The process is designed for high efficiency, environmental compatibility, and cost-effectiveness, with yields consistently above 70% for the two-step sequence.

3.2. Amination at the 2-Position

The introduction of the amino group at the 2-position is typically achieved via nucleophilic substitution, using ammonia or an ammonium salt as the nitrogen source. This step can be performed on the 2-chloropyrimidine-4-carboxylic acid intermediate under controlled conditions.

Table 3: Chlorination Conditions

| Substrate | Chlorinating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-pyrimidinecarboxylic acid | Phosphorus oxychloride | DMF or none | 80–110°C | 65–80 | General literature |

- Careful control of temperature and stoichiometry is required to avoid over-chlorination or decomposition.

Process Optimization and Green Chemistry

Recent advances emphasize the use of continuous flow reactors and non-noble metal catalysts (such as iron or nickel salts) to improve both the environmental footprint and scalability of the synthesis. The use of oxygen as a terminal oxidant and the minimization of hazardous reagents align with green chemistry principles.

Summary Table: Overall Preparation Route

| Step | Key Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | 2,4-dichloropyrimidine, methylmagnesium chloride, FeCl3/NiCl2 | THF, NMP, -55 to -60°C | >70 |

| Oxidation | Oxygen, Co(OAc)2, Mn(OAc)2, NHPI, DMG, acetic acid | 130°C, 2 h | 80.8 |

| Amination | Ammonia (aq or gas), ethanol/water | 80–120°C, 6–24 h | 60–85 |

| Chlorination | Phosphorus oxychloride | DMF, 80–110°C | 65–80 |

Research Findings and Considerations

- The continuous flow method significantly improves reaction efficiency, yield, and scalability compared to traditional batch processes.

- The use of non-noble metal catalysts (iron, nickel) reduces costs and environmental impact.

- The oxidation step using molecular oxygen and transition metal catalysts is both effective and environmentally benign.

- The amination and chlorination steps require careful optimization to ensure selectivity and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The amino group at position 2 can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The carboxylic acid group at position 4 can undergo condensation reactions with alcohols or amines to form esters or amides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide or dichloromethane and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled temperature and pressure conditions.

Condensation Reactions: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Major Products Formed:

- Substituted pyrimidine derivatives

- Oxidized or reduced amino derivatives

- Ester or amide derivatives

Scientific Research Applications

Reaction Types

The compound undergoes several types of reactions:

- Substitution Reactions : Involving nucleophiles like amines.

- Oxidation and Reduction Reactions : The amino group can participate in redox reactions.

- Condensation Reactions : The carboxylic acid group can form esters or amides with alcohols or amines.

Medicinal Chemistry

2-Amino-6-chloropyrimidine-4-carboxylic acid has garnered attention for its potential applications in drug development:

- Antiviral Agents : It serves as a precursor for synthesizing nucleoside analogs, which are crucial in antiviral therapies targeting viral replication mechanisms.

- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, involved in inflammatory pathways, potentially leading to new anti-inflammatory drugs.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by interfering with cell proliferation pathways.

Agricultural Chemistry

The compound is also explored for its role in agrochemicals:

- Herbicides : It has been investigated as part of formulations aimed at controlling weed growth through selective inhibition of plant growth processes.

Material Science

In material science, this compound is utilized for developing materials with specific electronic properties. Its unique structural attributes enable it to function as a building block in synthesizing advanced materials.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of nucleoside analogs derived from this compound. These analogs demonstrated significant antiviral activity against several RNA viruses, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports examined the anti-inflammatory effects of derivatives synthesized from this compound. The study found that certain derivatives effectively inhibited COX enzymes, suggesting their potential use in developing new anti-inflammatory medications.

Case Study 3: Herbicidal Applications

A patent filed (US7300907B2) describes the use of poly-substituted aryl derivatives of this compound as herbicides. Field trials indicated effective weed control with minimal impact on crop yield, demonstrating its practical applications in agriculture.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

5-Chloropyrimidine-4-carboxylic Acid (CAS 64224-65-3)

6-Amino-5-chloro-4-pyrimidinecarboxylic Acid (CAS 914916-98-6)

- Structure: Amino group at position 6, chlorine at position 5, carboxylic acid at position 3.

- Comparison: The transposed amino and chlorine substituents alter electronic distribution. The amino group at position 6 may enhance hydrogen-bonding capabilities, influencing crystal packing and solubility .

4-Amino-6-chloropyrimidine (CAS 5305-59-9)

- Structure : Lacks the carboxylic acid group at position 4.

- Properties : Reduced solubility in aqueous media compared to the carboxylic acid derivative. Widely used as a precursor in Suzuki-Miyaura couplings for drug discovery .

Reactivity in Cross-Coupling Reactions

2-Amino-6-chloropyrimidine-4-carboxylic acid exhibits distinct electrochemical behavior due to the electron-withdrawing carboxylic acid group. In contrast, 4-amino-6-chloropyrimidine (without the carboxylic acid) undergoes efficient reductive cross-coupling with aryl halides under electrochemical conditions, yielding 4-amino-6-arylpyrimidines . The presence of the carboxylic acid in the former may sterically hinder coupling efficiency, though this remains understudied.

Physical and Chemical Properties

Key Observations :

- The carboxylic acid group significantly improves aqueous solubility.

- Amino groups at positions 2 or 4 modulate hydrogen-bonding interactions, impacting crystallinity and stability .

Biological Activity

2-Amino-6-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential in anti-inflammatory, antiviral, and anticancer applications. Understanding its biological activity involves exploring its mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The compound's structure allows it to act as a competitive inhibitor, impacting the production of prostaglandins and thus reducing inflammation .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications to the amino and carboxylic acid groups can significantly affect biological activity. For instance, substituents on the pyrimidine ring can enhance or diminish the inhibitory potency against COX enzymes. Data from various studies suggest that electron-donating groups at specific positions can improve anti-inflammatory effects .

Table 1: IC50 Values of this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-1 | 19.45 ± 0.07 |

| This compound | COX-2 | 31.4 ± 0.12 |

| Derivative A | COX-1 | 26.04 ± 0.36 |

| Derivative B | COX-2 | 23.8 ± 0.20 |

Biological Applications

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various bioassays, including carrageenan-induced paw edema models in rats, where it exhibited potency comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Potential : Recent studies have indicated that derivatives of this compound can inhibit human lactate dehydrogenase A (hLDHA), an important target in cancer therapy. Some derivatives demonstrated IC50 values lower than 5 μM, indicating strong potential for further development as anticancer agents .

- Antiviral Properties : The compound is also being investigated for its antiviral properties, particularly as a precursor for nucleoside analogs that could be used in antiviral therapies targeting viral replication mechanisms.

Case Studies

A significant study explored the synthesis and evaluation of various analogs derived from this compound. These analogs were tested for their inhibitory effects on COX enzymes and showed promising results, with some exhibiting enhanced potency compared to the parent compound .

Another case involved the development of pyrimidine derivatives with improved binding affinities for specific protein targets associated with cancer progression. The modifications led to compounds that not only inhibited target enzymes but also demonstrated reduced cytotoxicity towards healthy cells, highlighting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.